molecular formula C9H10N2O4S B12517833 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

Cat. No.: B12517833
M. Wt: 242.25 g/mol
InChI Key: LFIXTNXCEDWYDP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound is 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid . This name reflects the following structural features:

  • A benzoic acid backbone, which serves as the parent structure.
  • A 1,2,5-thiadiazolidine heterocyclic ring substituted at the 3-position of the benzene ring.
  • Sulfone functionalization at the sulfur atom (denoted by the 1,1-dioxido prefix), indicating two oxygen atoms doubly bonded to sulfur.

The thiadiazolidine ring is a five-membered saturated heterocycle containing one sulfur atom (position 1) and two nitrogen atoms (positions 2 and 5). The ring is fused to the benzoic acid moiety via the nitrogen at position 2.

Structural Representation

  • SMILES Notation : O=C(O)C1=CC=CC(=C1)N2S(=O)(=O)NCCN2
  • 2D Schematic :
    O=S(=O)(N1CCN2C3=C(C=CC=C3)C(=O)O)N2  

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number specific to 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is not explicitly provided in the available sources. However, its methyl ester derivative, methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate , is documented under CAS RN 1896032-53-3 .

Alternative Identifiers

  • PubChem CID : Not available for the free acid.
  • ChemSpider ID : Not listed in the provided data.
  • Synonym : 3-(1,2,5-Thiadiazolidin-2-yl)-1,1-dioxido-benzoic acid (non-IUPAC variant).

Molecular Formula and Weight Analysis

Molecular Formula
The molecular formula of the compound is C₉H₁₀N₂O₄S , derived as follows:

  • Benzoic acid core : C₇H₅O₂.
  • 1,2,5-Thiadiazolidine-1,1-dioxide substituent : C₂H₅N₂O₂S.

Molecular Weight
Calculated molecular weight:
$$
\text{MW} = (9 \times 12.01) + (10 \times 1.01) + (2 \times 14.01) + (4 \times 16.00) + 32.07 = 242.07 \, \text{g/mol}.
$$

Elemental Composition

Element Quantity (%)
Carbon 44.63
Hydrogen 4.16
Nitrogen 11.57
Oxygen 26.42
Sulfur 13.23

Comparative Analysis with Methyl Ester Derivative

Property Free Acid (C₉H₁₀N₂O₄S) Methyl Ester (C₁₀H₁₂N₂O₄S)
Molecular Formula C₉H₁₀N₂O₄S C₁₀H₁₂N₂O₄S
Molecular Weight (g/mol) 242.07 256.28
Functional Group -COOH -COOCH₃

The structural distinction lies in the carboxylic acid group (-COOH) versus the methyl ester (-COOCH₃), which alters solubility and reactivity but preserves the core heterocyclic architecture.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid

InChI

InChI=1S/C9H10N2O4S/c12-9(13)7-2-1-3-8(6-7)11-5-4-10-16(11,14)15/h1-3,6,10H,4-5H2,(H,12,13)

InChI Key

LFIXTNXCEDWYDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Characteristics and Molecular Properties

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (C₉H₁₀N₂O₄S) has a molecular weight of 242.25 g/mol. The compound features a 1,2,5-thiadiazolidine ring with two oxygen atoms bound to the sulfur (dioxido) and a benzoic acid moiety connected at the meta position. The unique structural arrangement contributes to its potential biological activity, particularly as a possible enzyme inhibitor. Understanding these structural elements is crucial for developing effective synthetic strategies.

General Synthetic Approaches

The preparation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid involves several synthetic strategies that can be categorized into the following major approaches:

Cyclization-Based Methods

Cyclization-based approaches involve the formation of the thiadiazolidine ring through the reaction of appropriate nitrogen and sulfur-containing precursors. This methodology typically employs ethylenediamine derivatives and sulfur-containing reagents to construct the heterocyclic core structure. These reactions generally proceed under controlled temperature conditions and require specific catalysts or reagents to facilitate ring formation.

Condensation Reactions

Condensation reactions represent another significant approach, typically involving the reaction of 3-substituted benzoic acid derivatives with appropriate thiadiazolidin precursors. These reactions can be conducted under acidic or basic conditions and often require careful control of reaction parameters to achieve optimal yields and minimize the formation of unwanted byproducts.

Oxidation Methods

The synthesis may also include oxidation steps, particularly for converting thione intermediates to the corresponding dioxido derivatives. Various oxidizing agents, including hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate, can be employed for this transformation. The choice of oxidizing agent and reaction conditions significantly impacts the yield and purity of the final product.

Detailed Preparation Methodologies

Ethylenediamine-Based Synthesis

One of the most effective approaches for preparing 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid involves a multi-step process starting with ethylenediamine and 3-formylbenzoic acid:

Initial Reductive Amination

The synthesis begins with the reaction of ethylenediamine with 3-formylbenzoic acid in methanol, followed by reduction with sodium borohydride. This step produces the corresponding N-(2-aminoethyl)-3-(aminomethyl)benzamide intermediate.

Reagents and Conditions:

  • 3-Formylbenzoic acid (1 equiv)
  • Ethylenediamine (4 equiv)
  • Methanol as solvent
  • Sodium borohydride (1 equiv)
  • Temperature: 0°C initially, then room temperature
  • Reaction time: 12-24 hours
Cyclization with Sulfamide

The intermediate from the first step undergoes cyclization with sulfamide in pyridine under reflux conditions. This critical step forms the thiadiazolidine ring structure:

Reagents and Conditions:

  • N-(2-aminoethyl)-3-(aminomethyl)benzamide (1 equiv)
  • Sulfamide (1.2-1.5 equiv)
  • Pyridine as solvent
  • Reflux temperature (110-115°C)
  • Reaction time: 6-8 hours
Oxidation of Sulfur

The final step involves oxidation of the sulfur atom to form the dioxido derivative. This can be accomplished using various oxidizing agents:

Reagents and Conditions:

  • Hydrogen peroxide (30%, 2-3 equiv) or mCPBA (2 equiv)
  • Acetic acid or dichloromethane as solvent
  • Temperature: 0-25°C initially, then 50-60°C
  • Reaction time: 4-6 hours

Alternative Route via Thiosemicarbazide Cyclization

An alternative preparation approach employs thiosemicarbazide-based chemistry:

Formation of Benzoylthiosemicarbazide Intermediate

The reaction of 3-benzoic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE) forms a key intermediate:

Reagents and Conditions:

  • 3-Benzoic acid (1 equiv)
  • Thiosemicarbazide (1.1 equiv)
  • Polyphosphate ester (4 equiv)
  • Chloroform as solvent
  • Temperature: 60-80°C
  • Reaction time: 4-5 hours
Cyclodehydration to Form Thiadiazole

The intermediate undergoes cyclodehydration to form a thiadiazole structure:

Reagents and Conditions:

  • 2-Benzoylhydrazine-1-carbothioamide derivative (1 equiv)
  • PPE (continued from previous step)
  • Temperature: 80-85°C
  • Reaction time: 3-4 hours
Ring Transformation and Oxidation

The thiadiazole is then transformed to the target thiadiazolidine structure through reduction and subsequent oxidation:

Reagents and Conditions:

  • Reduction: NaBH₄ (2 equiv) in methanol/THF
  • Oxidation: H₂O₂ (2-3 equiv) in acetic acid
  • Temperature: Variable depending on step
  • Total reaction time: 8-10 hours

Mitsunobu Reaction Approach

The Mitsunobu reaction provides another viable synthetic pathway:

Triphenylphosphonium Reagent Method

This approach utilizes (4,4-Dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium as a key reagent:

Reagents and Conditions:

  • 3-Hydroxybenzoic acid or protected derivative (1 equiv)
  • (4,4-Dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium (1.2 equiv)
  • THF or DCM as solvent
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-48 hours

Subsequent deprotection (if necessary) and oxidation steps complete the synthesis.

Optimization Parameters for Synthesis

Critical Reaction Variables

The synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is influenced by several critical reaction parameters:

Parameter Optimal Range Impact on Synthesis
Temperature 60-80°C for cyclization Higher temperatures accelerate reaction but may lead to decomposition
Solvent Selection Polar aprotic solvents (DMF, DMSO) Enhances solubility and facilitates nucleophilic substitution
Reaction Time 6-24 hours (method dependent) Extended times improve yield but may increase side reactions
Catalyst/Base Cs₂CO₃, PPE, pyridine Influences reaction rate and selectivity
Oxidizing Agent H₂O₂, mCPBA Determines efficiency of S-oxidation to dioxido derivative
Molar Ratios Ethylenediamine (4 equiv), Sulfamide (1.5 equiv) Excess reagents often necessary for complete conversion

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts the synthesis outcome:

Solvent Yield Range (%) Purity (%) Observations
DMF 65-75 92-96 Excellent solubility but difficult removal
Pyridine 60-70 95-98 Effective for cyclization but toxic
Chloroform 55-65 90-95 Good for PPE-mediated reactions
Methanol 50-60 88-92 Suitable for reduction steps
THF 60-70 93-97 Versatile for multiple reaction steps

Purification and Characterization

Purification Techniques

Purification of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid typically involves:

  • Solvent Extraction : Initial purification often employs acid-base extraction, utilizing the acidic carboxylic acid group. The compound can be extracted into aqueous basic solution (pH > 8) and then precipitated by acidification (pH 1.5-2.0).

  • Recrystallization : The crude product can be recrystallized from ethanol/water mixtures, ethyl acetate, or acetone/hexane systems. This method typically yields high purity (>95%).

  • Column Chromatography : For challenging purifications, silica gel column chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures is effective.

Analytical Characterization

Confirmation of structural identity and purity assessment typically employs:

  • NMR Spectroscopy : ¹H NMR shows characteristic aromatic signals for the benzoic acid moiety (δ 7.4-8.2 ppm) and aliphatic signals for the thiadiazolidine ring (δ 3.2-4.5 ppm).

  • Mass Spectrometry : The expected molecular ion peak at m/z 243 [M+H]⁺ or 241 [M-H]⁻, with characteristic fragmentation patterns, confirms the molecular structure.

  • IR Spectroscopy : Characteristic absorption bands include S=O stretching (1300-1150 cm⁻¹), C=O stretching (1700-1680 cm⁻¹), and N-H stretching (3300-3100 cm⁻¹).

Comparative Analysis of Preparation Methods

Efficiency Comparison of Synthetic Routes

Synthetic Method Overall Yield (%) Reaction Steps Reaction Time (h) Scalability Cost-Effectiveness
Ethylenediamine-Based Synthesis 55-65 3-4 24-36 High Moderate
Thiosemicarbazide Cyclization 45-55 3 16-20 Moderate High
Mitsunobu Reaction Approach 40-50 2-3 48-72 Low Low
Direct N-Arylation of Thiadiazolidine 35-45 2 12-24 Moderate Moderate

Industrial Scale Production Considerations

Scale-Up Challenges

When transitioning from laboratory to industrial-scale production, several challenges must be addressed:

  • Heat Management : The exothermic nature of certain steps, particularly oxidation reactions, requires careful temperature control and efficient heat dissipation systems.

  • Reagent Handling : Safe handling procedures for reactive reagents like sodium borohydride and oxidizing agents become critical at larger scales.

  • Solvent Recovery : Implementation of solvent recovery systems significantly reduces environmental impact and production costs.

  • Reaction Monitoring : Continuous process monitoring through in-line analytical techniques ensures consistent product quality.

Continuous Flow Chemistry Applications

Continuous flow reactors offer significant advantages for the preparation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid:

  • Improved Heat Transfer : Better temperature control in exothermic steps, particularly during oxidation.

  • Enhanced Mixing : More efficient mixing in heterogeneous reactions like reductive amination.

  • Safer Operation : Smaller reaction volumes reduce hazards associated with reactive intermediates.

  • Scalability : Direct scale-up without significant process modifications by extending operation time rather than increasing reactor size.

Chemical Reactions Analysis

Formation of the Thiadiazolidin Core

The 1,2,5-thiadiazolidin-3-one scaffold is typically synthesized via cyclization reactions involving thioamides or related intermediates. For example:

  • Condensation reactions : Thioamides react with diols or diamines to form the thiadiazolidin ring. This step often involves dehydrohalogenation or elimination processes .

  • Oxidation : The introduction of the 1,1-dioxido group (sulfonyl group) occurs through oxidation of the sulfur atom in the thiadiazolidin ring. Reagents such as hydrogen peroxide or peracetic acid are commonly used .

Coupling to the Benzoic Acid Moiety

Attachment of the thiadiazolidin ring to the benzene ring is achieved through:

  • Esterification or amide bond formation : The benzoic acid group may be activated (e.g., as an acid chloride) and coupled to the thiadiazolidin ring using reagents like carbonyldiimidazole (CDI) .

  • Cross-coupling reactions : Arylation or alkylation steps (e.g., Suzuki coupling) could link the thiadiazolidin moiety to the benzene ring, as seen in related thiadiazolidin derivatives .

Reactivity of the Thiadiazolidin Ring

  • Hydrolysis : The thiadiazolidin ring undergoes hydrolysis under acidic or basic conditions, breaking into smaller fragments (e.g., amines or thioamides) .

  • Nucleophilic substitution : The 2-position of the thiadiazolidin ring is reactive, enabling substitution reactions with nucleophiles like amines or alcohols .

  • Oxidation stability : The 1,1-dioxido group enhances stability under oxidative conditions, making the scaffold suitable for further derivatization .

Reactivity of the Benzoic Acid Group

  • Esterification : The carboxylic acid group can be esterified using alcohols and acid catalysts (e.g., H₂SO₄) .

  • Amide formation : Reaction with amines in the presence of coupling agents like CDI or EDC/NHS produces amides .

  • Decarboxylation : Under high-temperature conditions, the benzoic acid group may undergo decarboxylation, releasing CO₂ .

Thiadiazolidin Ring Formation

A general mechanism for thiadiazolidin-3-one formation involves:

  • Thioamide formation : Reaction of a ketone with thiosemicarbazide.

  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom, forming the five-membered ring.

  • Oxidation : Introduction of the 1,1-dioxido group via oxidation .

Coupling to Benzoic Acid

For example, coupling via CDI:

  • Activation : Benzoic acid reacts with CDI to form an imidazolide intermediate.

  • Nucleophilic attack : The thiadiazolidin moiety reacts with the activated carboxylic acid, forming a covalent bond .

Reaction Conditions

Reaction Type Reagents Conditions
Thiadiazolidin ring formationThiosemicarbazide, H₂O₂Room temp. to reflux
Coupling to benzoic acidCDI, DMF, DMAP0°C to r.t.
OxidationH₂O₂, AcOH0°C to reflux

Stability and Reactivity

  • pH dependence : The thiadiazolidin ring is stable under acidic conditions but hydrolyzes under basic conditions .

  • Oxidative stability : The 1,1-dioxido group resists further oxidation, making the scaffold suitable for multi-step syntheses .

Challenges and Limitations

  • Hydrolytic instability : The thiadiazolidin ring is sensitive to hydrolysis, requiring controlled pH during synthesis .

  • Steric hindrance : Bulky substituents on the benzene ring may impede coupling reactions .

Scientific Research Applications

Structural Overview

The compound has the molecular formula C9H10N2O4SC_9H_{10}N_2O_4S and a molecular weight of approximately 242.25 g/mol. It features a benzoic acid moiety linked to a thiadiazolidin ring with dioxido groups, which contribute to its biological activities and solubility characteristics .

Antimicrobial Properties

Research indicates that derivatives of thiadiazolidin compounds exhibit significant antimicrobial activity. A study demonstrated that compounds containing the 1,2,5-thiadiazolidin-3-one scaffold effectively inhibited various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

CompoundActivityTarget Organism
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acidModerateStaphylococcus aureus
Other thiadiazolidin derivativesHighEscherichia coli

Enzyme Inhibition

The compound has been shown to inhibit protein tyrosine phosphatases (PTPases), which are critical in regulating insulin signaling pathways. This inhibition suggests potential applications in diabetes management and cancer therapy. A notable case study found that certain derivatives exhibited selective inhibition of human leukocyte elastase (HLE), making them promising candidates for therapeutic development .

Antioxidant Activity

The presence of dioxido groups in the structure enhances the compound's antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Study: Antioxidant Efficacy

In vitro studies showed that 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells. The compound's ability to scavenge free radicals was quantified using standard assays such as DPPH and ABTS tests.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Synthetic Routes

Several synthetic methods have been developed for producing 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid. These include multi-step reactions involving the formation of the thiadiazolidin ring followed by functionalization at the benzoic acid position.

Case Study: Synthesis Methodology

A recent publication detailed a synthetic route involving the reaction of benzoic acid with appropriate thioketones under acidic conditions to yield the desired thiadiazolidin derivative. The efficiency of this method was evaluated based on yield and purity.

StepReagentsYield (%)
1Benzoic acid + Thioketone + Acid catalyst85
2Purification via recrystallization90

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiadiazolidine ring, chain length, and appended functional groups. These modifications significantly impact physicochemical properties and biological activity.

Compound Name Substituent/Modification Key Properties Biological Activity Reference
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid Base structure with no additional substituents Melting point: N/A; Polar sulfone group Antiviral (Norwalk virus inhibition)
3-[5-(4-Isopropylphenyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]benzoic acid (CAS 651748-56-0) 4-Isopropylphenyl on thiadiazolidine Increased lipophilicity due to isopropyl group Undisclosed (likely antiviral)
[5-(3-Phenoxybenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetic acid (14a) Phenoxybenzyl substituent; Acetic acid chain $ ^1H $ NMR: δ 3.26–4.17 (m), HRMS m/z 361.0871 Norwalk virus protease inhibition
3-[5-(3-Phenoxybenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]propionic acid (14b) Propionic acid chain (vs. acetic acid in 14a) Enhanced solubility compared to 14a Improved antiviral potency (inferred)
2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}thio)benzoic acid (CAS 301683-45-4) Trifluoromethylphenyl-pyrrolidinone core High lipophilicity (CF$_3$ group); MDL: MFCD01183976 Undisclosed (potential kinase inhibition)

Key Observations :

  • Chain length extension (acetic → propionic acid) improves solubility and may optimize pharmacokinetics .
  • Trifluoromethyl groups (e.g., CAS 301683-45-4) increase metabolic stability and membrane permeability .
Pharmacological Activity
  • Antiviral Applications: Derivatives like 14a and 14b exhibit Norwalk virus inhibition, likely via interaction with viral proteases or entry mechanisms. The sulfone group in 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid analogs is critical for this activity .
  • Contrast with Diuretic Analogs : Older benzothiadiazine-1,1-dioxides (e.g., Wright, 1968) with fused benzene rings demonstrated diuretic effects via carbonic anhydrase inhibition, highlighting how structural changes redirect biological targets .
Physicochemical Properties
  • Melting Points : Piperazine-containing derivatives (e.g., 8e) exhibit lower melting points (68–70°C) due to reduced crystallinity from flexible side chains .
  • NMR Profiles : Distinct splitting patterns (e.g., δ 3.26–4.17 in 14a) reflect electronic environments altered by substituents .
  • Solubility : Propionic acid derivatives (14b) show improved aqueous solubility over acetic acid analogs (14a), crucial for oral bioavailability .

Biological Activity

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS Number: 1368421-42-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is C9_9H10_{10}N2_2O4_4S, with a molecular weight of approximately 242.25 g/mol. Its structure features a benzoic acid moiety linked to a thiadiazolidine ring containing dioxido groups, which contribute to its biological activity.

1. Inhibition of Protein Tyrosine Phosphatases (PTPases)

Research indicates that compounds similar to 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid act as inhibitors of PTPases, particularly PTP-1B. This inhibition is significant in the context of diabetes management as it enhances insulin signaling pathways. In studies involving diabetic mouse models, such compounds showed improved glucose tolerance and modulation of insulin-related gene expressions such as IRS 1-2 and PI3K .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation. This activity suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Case Study 1: Diabetes Management

In a study assessing the effects of PTPase inhibitors on glucose metabolism, 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid was shown to enhance insulin sensitivity in diabetic mice models. The compound improved serum lipid profiles and restored normal insulin levels .

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory potential of this compound in murine models of acute inflammation. Results demonstrated a significant reduction in edema and inflammatory markers following treatment with the compound .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
PTPase InhibitionEnhances insulin signaling
Anti-inflammatoryDownregulation of cytokines
AntimicrobialDisruption of microbial membranes

Q & A

Q. What interdisciplinary approaches can enhance its application in materials science or medicinal chemistry?

  • Integration :
  • Materials Science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications .
  • Medicinal Chemistry : Combine with pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in microsomes) to prioritize lead candidates .

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